molecular formula C17H14N2O3 B14599286 1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole CAS No. 61191-66-0

1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole

Cat. No.: B14599286
CAS No.: 61191-66-0
M. Wt: 294.30 g/mol
InChI Key: MXFYCBGVRBQWDF-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This specific compound features a nitrophenyl group attached to the oxazole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Robinson-Gabriel synthesis is a classic method for preparing oxazoles by dehydrating 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The use of ionic liquids and other advanced solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while electrophilic substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The oxazole ring can also interact with enzymes and other proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61191-66-0

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

1-(3-nitrophenyl)-3a,4,5,9b-tetrahydrobenzo[e][1,2]benzoxazole

InChI

InChI=1S/C17H14N2O3/c20-19(21)13-6-3-5-12(10-13)17-16-14-7-2-1-4-11(14)8-9-15(16)22-18-17/h1-7,10,15-16H,8-9H2

InChI Key

MXFYCBGVRBQWDF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3C1ON=C3C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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